2,3-Dihydro-2-methyl-1H-isoindole-4-methanol
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Overview
Description
2,3-Dihydro-2-methyl-1H-isoindole-4-methanol is a derivative of isoindoline . Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .
Synthesis Analysis
Isoindolines can be prepared by 1,2-addition of a nucleophile onto a bifunctional ε-benzoiminoenoates followed by intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of the azomethine ylides (e.g. (CH2)2NR) to quinone in the presence of suitable catalysts . These methods have also been adapted to give chiral derivatives .Molecular Structure Analysis
The molecular formula of this compound is C10H13NO . The molecular weight is 163.22 .Properties
IUPAC Name |
(2-methyl-1,3-dihydroisoindol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-5-8-3-2-4-9(7-12)10(8)6-11/h2-4,12H,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUJAYHMCATLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C(=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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